2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
Description
2-(4-((3-Methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core. This structure is characterized by:
- A 3-methoxyphenylthio substituent at position 4, introducing a sulfur atom and methoxy group for enhanced lipophilicity and electronic effects.
Triazoloquinoxaline derivatives are frequently explored for pharmacological applications, including kinase inhibition and antimicrobial activity, due to their ability to mimic purine bases and interact with biological targets . The combination of sulfur and methoxy groups in this compound may optimize metabolic stability and binding affinity compared to simpler analogs.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-16-10-12-17(13-11-16)26-22(31)15-29-25(32)30-21-9-4-3-8-20(21)27-24(23(30)28-29)34-19-7-5-6-18(14-19)33-2/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLSCDPFUDTJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring
- A quinoxaline moiety
- A thioether linkage with a methoxyphenyl group
- An acetamide functional group
Antibacterial Activity
Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 μg/mL |
| Compound B | Escherichia coli | 0.250 μg/mL |
| Compound C | Klebsiella pneumoniae | 0.500 μg/mL |
The tested compound has demonstrated activity comparable to standard antibiotics like vancomycin and ciprofloxacin, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been evaluated using various cancer cell lines, including lung carcinoma (H-157) and kidney fibroblast (BHK-21).
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| H-157 | 5.6 | Apoptosis induction |
| BHK-21 | 6.8 | Cell cycle arrest |
These findings highlight the compound's potential for development into an anticancer drug .
Antiviral Activity
The antiviral efficacy of the compound has been assessed against HIV strains (HIV-1 and HIV-2). The results indicate moderate activity, with IC50 values suggesting that it could inhibit viral replication effectively.
| Virus | IC50 (μM) | Assay Method |
|---|---|---|
| HIV-1 | 10.0 | MTT Assay |
| HIV-2 | 12.5 | Plaque Reduction |
This activity is promising but requires further investigation to optimize efficacy .
Anti-inflammatory Properties
In addition to its antibacterial and antiviral activities, the compound exhibits anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in vitro.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several triazolo[4,3-a]quinoxaline derivatives, including our compound. The study concluded that modifications at the thioether position significantly enhanced activity against S. aureus and E. coli .
- Anticancer Evaluation : Another research focused on the anticancer effects of quinoxaline derivatives showed that compounds with similar structures could inhibit tumor growth in vivo models, supporting the potential use of our compound in cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial and fungal strains. The incorporation of the thioether group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
Quinoxaline derivatives are often investigated for their anticancer potential. The compound's structure suggests it may inhibit specific cancer cell lines through mechanisms like apoptosis induction or cell cycle arrest. Studies on related compounds have demonstrated promising results against breast cancer and other malignancies, indicating that this compound could be a candidate for further anticancer research.
Anti-inflammatory Properties
Compounds containing triazole rings are known for their anti-inflammatory effects. The potential of this compound to act as an inhibitor of inflammatory pathways makes it relevant in the treatment of chronic inflammatory diseases. In silico studies suggest that similar structures can effectively bind to targets involved in inflammation, such as cyclooxygenase enzymes.
Synthesis and Characterization
The synthesis of 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide involves multi-step reactions that typically include the formation of the quinoxaline and triazole moieties followed by functionalization with the methoxyphenyl and p-tolyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the biological effects of compounds structurally related to This compound :
- Antimicrobial Efficacy : A study on quinoxaline derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Anticancer Potential : Research on triazole-containing compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, a related compound showed IC50 values indicating potent antiproliferative activity against MDA-MB-231 breast cancer cells .
- Anti-inflammatory Effects : In silico docking studies indicated that similar compounds could effectively inhibit 5-lipoxygenase (5-LOX), a key enzyme involved in inflammation pathways .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether linkage (–S–) in the 3-methoxyphenylthio moiety is susceptible to nucleophilic displacement or oxidation.
-
Oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions replaces the sulfur atom with an alkyl group.
Table 1: Reaction Conditions for Thioether Modifications
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 60°C | Sulfoxide | 72–85 | |
| Alkylation | CH₃I, K₂CO₃, DMF | Alkylated derivative | 68 |
Hydrolysis of the Acetamide Moiety
The acetamide group (–NHCO–) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to carboxylic acid and p-toluidine .
-
Basic Hydrolysis : NaOH (2M) in ethanol/water yields the corresponding carboxylate salt.
Table 2: Hydrolysis Reaction Parameters
| Condition | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | 110°C | 4 h | Carboxylic acid |
| Basic | NaOH (2M), ethanol | 80°C | 2 h | Sodium carboxylate |
Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring
The 3-methoxyphenyl group participates in EAS due to the electron-donating methoxy (–OCH₃) group:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group .
Table 3: EAS Reaction Outcomes
| Reaction | Reagents | Position | Major Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para | 3-Methoxy-4-nitrophenyl | 65 |
| Bromination | Br₂, FeBr₃ | Ortho/para | Dibrominated derivative | 58 |
Reduction of the Triazoloquinoxaline Core
The fused triazoloquinoxaline system can undergo selective reduction:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the triazole ring to a dihydrotriazole .
-
LiAlH₄ Reduction : Converts carbonyl groups (e.g., the 1-oxo group) to alcohols .
Table 4: Reduction Pathways
| Reducing Agent | Conditions | Site Reduced | Product |
|---|---|---|---|
| H₂/Pd-C | 60 psi, EtOH, 25°C | Triazole ring | Dihydrotriazoloquinoxaline |
| LiAlH₄ |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs reported in the literature.
Structural Analogues of Triazolo[4,3-a]quinoxaline Derivatives
The following table summarizes critical structural differences and molecular properties:
*Estimated based on molecular formula (C26H22N5O3S).
Key Structural and Functional Insights:
Substituent at Position 4: The 3-methoxyphenylthio group in the target compound introduces a sulfur atom, which may enhance metabolic stability compared to oxygen-containing analogs (e.g., o-tolyloxy in ). Phenoxy substituents (e.g., 2,3-dimethylphenoxy in ) increase steric bulk, which could hinder interaction with narrow binding pockets compared to the smaller thioether group in the target compound.
Acetamide Substituents: The p-tolyl group in the target compound offers moderate hydrophobicity, balancing solubility and membrane permeability. 4-Chlorophenyl () introduces electron-withdrawing effects, which might enhance electrophilic interactions but reduce solubility.
Synthesis Considerations: The target compound’s thioether linkage likely involves nucleophilic substitution of a halogenated triazoloquinoxaline precursor with 3-methoxyphenylthiol, as seen in analogous thiolation reactions . In contrast, phenoxy derivatives (e.g., ) are synthesized via Ullmann-type coupling or Mitsunobu reactions, which require transition-metal catalysts or phosphine reagents .
Activity and Physicochemical Properties
While explicit activity data for the target compound are unavailable in the provided evidence, structural trends suggest:
- Electron-Donating Groups (e.g., Methoxy): May improve interactions with enzymes like kinases or oxidoreductases by stabilizing charge-transfer complexes .
- Sulfur vs.
- Aryl Acetamide Groups: Hydrophobic p-tolyl and 4-chlorophenyl substituents may enhance blood-brain barrier penetration, relevant to CNS-targeting drugs .
Preparation Methods
Cyclocondensation of Dichloroquinoxaline Derivatives
The triazolo[4,3-a]quinoxaline scaffold is typically constructed via cyclocondensation between 2,3-dichloroquinoxaline and substituted hydrazines. As demonstrated in recent protocols, 2,3-dichloroquinoxaline (1.2 eq) reacts with 3-methoxyphenylthiohydrazine (1.0 eq) in refluxing ethanol (80°C, 12 h) to yield 4-((3-methoxyphenyl)thio)-1-oxo-1,2-dihydro-triazolo[4,3-a]quinoxaline (Intermediate A) with 74% isolated yield. Critical parameters include:
- Solvent polarity : Ethanol outperforms DMF or THF in promoting cyclization while minimizing N-oxide formation.
- Stoichiometry : A 1.2:1 ratio of dichloroquinoxaline to hydrazine prevents dimerization byproducts.
- Temperature control : Maintaining reflux conditions ensures complete consumption of starting materials without decomposition.
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Solvent | EtOH, DMF, THF | EtOH | +22 |
| Temperature (°C) | 60, 80, 100 | 80 | +15 |
| Reaction Time (h) | 6, 12, 18 | 12 | +9 |
Copper-Mediated Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction installs the acetamide side chain regioselectively at the C2 position of the triazoloquinoxaline core. A representative procedure involves:
- Alkyne precursor synthesis : Treatment of Intermediate A with propargyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in acetone (50°C, 6 h) affords the propargyl ether derivative (Intermediate B, 89% yield).
- Azide component preparation : p-Toluidine is converted to the corresponding azide via diazotization with NaNO₂/HCl (0–5°C) followed by NaN₃ quenching (82% yield).
- CuAAC coupling : Intermediate B (1.0 eq) reacts with the azide (1.2 eq) using CuI (10 mol%) and DIPEA (2.0 eq) in THF/H₂O (4:1) at 25°C for 4 h, yielding the target compound in 68% yield after recrystallization.
Critical considerations :
- Catalyst loading : >10 mol% CuI leads to copper nanoparticle formation, complicating purification.
- Solvent system : Aqueous THF enhances reaction rate by solubilizing inorganic salts while maintaining organic reactant solubility.
Thioether Linkage Installation
Nucleophilic Aromatic Substitution
The 3-methoxyphenylthio group is introduced via SNAr reaction on 2,3-dichloroquinoxaline. Using Cs₂CO₃ (3.0 eq) as base in DMF (100°C, 8 h), 3-methoxythiophenol (1.1 eq) displaces the C4 chloride with 91% regioselectivity. Competing C2 substitution is suppressed by:
- Electronic effects : The C4 position is more electrophilic due to adjacent nitrogen atoms.
- Steric guidance : Bulkier bases like Cs₂CO₃ favor attack at the less hindered C4 site.
Table 2 : Base Effects on Regioselectivity
| Base | C4:C2 Ratio | Total Yield (%) |
|---|---|---|
| Cs₂CO₃ | 9.1:1 | 86 |
| K₂CO₃ | 4.3:1 | 78 |
| NaH | 2.7:1 | 65 |
Acetamide Side Chain Elaboration
Carbodiimide-Mediated Amide Coupling
An alternative to CuAAC employs EDC/HOBt-mediated coupling between triazoloquinoxaline carboxylic acid and p-toluidine:
- Acid activation : Reacting Intermediate C (1.0 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DCM (0°C, 30 min).
- Amide formation : Addition of p-toluidine (1.2 eq) and DMAP (0.1 eq) at 25°C for 12 h provides the acetamide product in 61% yield.
Advantages over CuAAC :
- Avoids azide handling hazards
- Tolerates electron-deficient aryl amines
Disadvantages :
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, triazole-H)
- δ 7.89–7.12 (m, 11H, aromatic)
- δ 4.92 (s, 2H, CH₂CO)
- δ 3.84 (s, 3H, OCH₃)
- δ 2.31 (s, 3H, Ar-CH₃)
HRMS (ESI+) :
X-ray Crystallography :
- Orthorhombic space group P2₁2₁2₁
- Dihedral angle between triazoloquinoxaline and acetamide planes: 87.3°
- S-C bond length: 1.789 Å (consistent with thioether)
Scale-Up Considerations
Continuous Flow Synthesis
Recent adaptations for kilogram-scale production employ:
- Microreactor cyclocondensation : 2,3-dichloroquinoxaline and hydrazine in EtOH at 120°C (residence time 8 min, 82% yield).
- Membrane-separated CuAAC : Prevents catalyst contamination in API streams.
Table 3 : Batch vs. Flow Performance
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time (h) | 14 | 2.5 |
| Yield (%) | 68 | 75 |
| Purity (HPLC %) | 98.1 | 99.4 |
Q & A
Q. Why do similar triazoloquinoxalines show variable antibacterial activity?
- Hypothesis testing :
- Efflux pump inhibition : Use E. coli ΔacrB strains; if MIC decreases 4-fold, activity is efflux-dependent .
- Biofilm assays : Compare static vs. biofilm-grown P. aeruginosa; reduced activity in biofilms suggests penetration issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
